molecular formula C13H21N3O3S B3309029 2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine CAS No. 941869-73-4

2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine

Cat. No.: B3309029
CAS No.: 941869-73-4
M. Wt: 299.39 g/mol
InChI Key: YYVBITFNVSORQE-UHFFFAOYSA-N
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Description

2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine is a chemical compound with the molecular formula C13H21N3O3S It is known for its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group and a sulfonyl group attached to an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the sulfonyl group can produce a sulfide derivative.

Scientific Research Applications

2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and methoxyphenyl group are believed to play crucial roles in binding to these targets, while the sulfonyl group may enhance the compound’s solubility and stability. The exact pathways and molecular interactions are still under investigation, but preliminary studies suggest that this compound may modulate neurotransmitter systems and other signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine is unique due to the presence of the sulfonyl and ethanamine groups, which confer distinct chemical and biological properties. These groups may enhance the compound’s solubility, stability, and binding affinity to specific molecular targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3S/c1-19-13-4-2-12(3-5-13)15-7-9-16(10-8-15)20(17,18)11-6-14/h2-5H,6-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVBITFNVSORQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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